Olanzapine ketolactam
Description
Significance of Impurity Research in Pharmaceutical Science
The investigation of pharmaceutical impurities, a practice known as impurity profiling, is a crucial aspect of drug development and manufacturing. ajprd.com Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products. gmpinsiders.comeuropa.eu The presence of impurities, even in minute quantities, can potentially alter the therapeutic effect, and stability of the drug product. clearsynth.comdaicelpharmastandards.com Therefore, comprehensive research into the formation, characterization, and control of impurities is essential to guarantee the safety and effectiveness of pharmaceuticals. ajprd.com This involves the use of sophisticated analytical techniques to detect and quantify impurities, and the implementation of robust manufacturing processes to minimize their formation. clearsynth.comnih.gov
Contextualization of Impurities within Olanzapine (B1677200) Active Pharmaceutical Ingredient Research
Role of Olanzapine Lactam Impurity in Pharmaceutical Development and Quality Control
Among the known impurities of Olanzapine, Olanzapine Lactam Impurity holds particular significance. It is recognized as a degradation product that can form under specific conditions, such as exposure to thermal or oxidative stress. caymanchem.comcymitquimica.comtargetmol.com The formation of this impurity is often linked to the oxidation and subsequent ring-opening of the thiophene (B33073) ring in the Olanzapine molecule. chemicalbook.com
The presence of Olanzapine Lactam Impurity is a critical parameter monitored during the quality control of Olanzapine formulations to ensure the safety and efficacy of the final drug product. chemicea.com Its detection and quantification necessitate the development and validation of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). chemicea.comchemicalbook.com The control of Olanzapine Lactam Impurity levels within acceptable limits, as defined by regulatory authorities, is a crucial aspect of the manufacturing and stability testing of Olanzapine products. clearsynth.comchemicea.com Reference standards of Olanzapine Lactam Impurity are essential for these analytical procedures, aiding in method validation, impurity profiling, and ensuring regulatory compliance. chemicea.comaquigenbio.com
Chemical Profile of Olanzapine Lactam Impurity
| Property | Value | Source(s) |
| Chemical Name | (3Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | chemicea.comcaymanchem.comcaymanchem.com |
| CAS Number | 1017241-34-7 | chemicea.comcaymanchem.comcaymanchem.com |
| Molecular Formula | C₁₇H₂₀N₄O₂ | chemicea.comcaymanchem.comcymitquimica.com |
| Molecular Weight | 312.37 g/mol | chemicea.comlgcstandards.com |
| Appearance | Solid | cymitquimica.comcaymanchem.com |
Analytical Methods for Detection
| Analytical Technique | Purpose | Source(s) |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Olanzapine and its related impurities. | clearsynth.comchemicalbook.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of impurities. | chemicea.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and quantification of impurities. | chemicea.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVZGLTQPNIEY-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation Pathways and Mechanistic Elucidation of Olanzapine Lactam Impurity
Oxidative Degradation Mechanisms of Olanzapine (B1677200) Leading to Lactam Formation
The transformation of olanzapine into its lactam impurity is predominantly an oxidative process. This degradation can occur under various stress conditions, including exposure to thermal and oxidative stress. caymanchem.com The core mechanism involves the modification of the thieno[2,3-b] nih.govakjournals.combenzodiazepine structure of the parent molecule.
The formation of Olanzapine Lactam Impurity is a direct consequence of the oxidation of the thiophene (B33073) ring within the olanzapine molecule. chemicalbook.comnih.gov Research has identified this impurity, along with a related ketothiolactam, in both stressed and aged solid-state formulations of olanzapine. chemicalbook.comnih.gov The proposed mechanism involves an initial oxidation of the sulfur atom in the thiophene ring, which destabilizes the ring system. This is followed by a series of ring-opening reactions that ultimately lead to the formation of the lactam structure. chemicalbook.com This pathway highlights the thiophene moiety as the primary site of oxidative vulnerability in the olanzapine molecule leading to this specific degradation product. nih.govakjournals.com
Atmospheric oxygen plays a crucial role in the degradation of olanzapine to its lactam impurity through autoxidation. chemicalbook.comnih.gov Autoxidation is a spontaneous, free-radical-mediated chain reaction that occurs in the presence of oxygen. Studies have shown that the degradation of olanzapine is dependent on the presence of oxygen and free radicals. nih.gov In the absence of oxygen, under equivalent temperature and pressure conditions with nitrogen, negligible degradation is observed. nih.gov This indicates that autoxidation, initiated by free radicals and propagated by atmospheric oxygen, is a key mechanism for the formation of oxidative degradation products like the lactam impurity, particularly during storage and in solid-state formulations. chemicalbook.comnih.gov
Influence of Manufacturing Processes on Olanzapine Lactam Impurity Generation
The manufacturing process of olanzapine can significantly influence the profile and levels of impurities in the final drug substance. daicelpharmastandards.com Unintended side reactions, incomplete reactions, or variations in reaction conditions can all contribute to the formation of unwanted substances. daicelpharmastandards.com
Impurities can be introduced into the final product from the starting materials and intermediates used in the synthesis. For instance, in a one-step synthesis process, the starting material, 4-amino-2-methyl-10H-thieno[2,3-b] nih.govakjournals.com-benzodiazepine, can be found as an impurity in the final olanzapine product. newdrugapprovals.org Similarly, impurities from reactants like N-methyl piperazine can be carried through the process. researchgate.net The quality of all raw materials is therefore critical in controlling the impurity profile of the final active pharmaceutical ingredient.
Side reactions occurring during the synthesis of olanzapine are a significant source of impurities. daicelpharmastandards.comsemanticscholar.org The methylation step, for example, can lead to multiple methylation products. newdrugapprovals.org If dimethyl sulfate is used as the methylating agent, a side reaction can occur where the free NH group in the diazabenzoazulene moiety of olanzapine is also methylated. semanticscholar.org Furthermore, the reaction with piperazine may lead to the formation of dimeric impurities. newdrugapprovals.org These byproducts, formed concurrently with the main product, can complicate purification and compromise the quality of the drug substance. newdrugapprovals.orgsemanticscholar.org
Catalytic Effects of Excipients in Solid-State Formulations on Impurity Formation
In solid-state formulations, pharmaceutical excipients can influence the stability of olanzapine and catalyze the formation of the lactam impurity. chemicalbook.comnih.gov The formation of Olanzapine Lactam Impurity in aged and stressed solid dosage forms is proposed to occur via autoxidation processes that are catalyzed by these formulation excipients. chemicalbook.com The interaction between the active ingredient and the excipients can create a microenvironment that promotes oxidative degradation, highlighting the importance of careful excipient selection and compatibility studies during drug product development. nih.govresearchgate.net
Table of Research Findings on Olanzapine Impurity Formation
| Factor | Influence on Impurity Formation | Specific Impurity/Pathway | Source |
|---|---|---|---|
| Oxidation | Primary degradation pathway | Olanzapine Lactam Impurity via thiophene ring oxidation and ring-opening | chemicalbook.comnih.gov |
| Atmospheric Oxygen | Essential for autoxidation processes | Oxidative degradation products | nih.gov |
| Manufacturing Process | Incomplete reactions, side reactions | Byproducts from methylation and piperazine reactions | daicelpharmastandards.comnewdrugapprovals.orgsemanticscholar.org |
| Raw Materials | Introduction of initial impurities | Carry-over of starting materials and reactant impurities | newdrugapprovals.orgresearchgate.net |
| Excipients | Catalyze degradation in solid forms | Autoxidation leading to lactam formation | chemicalbook.comnih.gov |
Table of Chemical Compounds
| Compound Name |
|---|
| (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one |
| 4-amino-2-methyl-10H-thieno[2,3-b] nih.govakjournals.com-benzodiazepine |
| 4-phenyl-1,2,4-triazoline-3,5-dione |
| Dimethyl sulfate |
| N-methyl piperazine |
| Olanzapine |
| Olanzapine Lactam Impurity |
| Olanzapine ketothiolactam |
| Oxygen |
Photolytic Degradation Pathways Inducing Olanzapine Lactam Impurity
Forced degradation studies are crucial for identifying the potential degradation products of a drug substance. However, extensive research indicates that olanzapine is largely stable under exposure to light. researchgate.netakjournals.comicm.edu.pl Multiple stress testing studies have concluded that significant degradation does not occur when olanzapine is subjected to photolytic stress. akjournals.com Therefore, photolytic degradation is not considered a significant pathway for the formation of Olanzapine Lactam Impurity.
Impact of Environmental Factors on Impurity Kinetics
Environmental factors such as heat and pH play a more significant role in the degradation of olanzapine and the subsequent formation of impurities.
Thermal stress is a primary factor leading to the degradation of olanzapine and the formation of the lactam impurity. apexvia.com Studies have identified the major degradation product resulting from thermal stress as 2-methyl-5,10-dihydro-4H-thieno[2,3-b] nih.govresearchgate.netbenzodiazepine-4-one, a chemical name for the lactam impurity. nih.govresearchgate.net
The formation of this impurity is highly dependent on temperature. nih.govresearchgate.net Research on solid-state formulations of olanzapine has demonstrated that the degradation process follows zero-order kinetics in samples that are protected from moisture. nih.gov This indicates that the rate of impurity formation is constant over time under these specific conditions. The sensitivity of olanzapine to heat necessitates careful control of temperature during manufacturing, storage, and distribution to minimize the formation of the lactam impurity. apexvia.com
Table 1: Summary of Thermal Stress Degradation Findings for Olanzapine
| Stress Condition | Key Finding | Impurity Formed | Kinetic Profile | Reference |
|---|---|---|---|---|
| Thermal Stress (Solid State) | Olanzapine is sensitive to temperature and moisture. | 2-methyl-5,10-dihydro-4H-thieno[2,3-b] nih.govresearchgate.netbenzodiazepine-4-one | Zero-order (in moisture-protected samples) | nih.govresearchgate.net |
This table summarizes findings on thermal degradation. The different chemical names refer to lactam-related impurities identified under thermal and oxidative stress.
The role of pH in the formation of the specific Olanzapine Lactam Impurity is not well-established in scientific literature. Some studies report that olanzapine is almost completely stable under hydrolytic conditions, both acidic and alkaline. researchgate.netakjournals.comicm.edu.pl
Table 2: Olanzapine Degradation Rate Constants (k) at Various pH and Temperatures
| Temperature (°C) | pH 0.70 (k in h⁻¹) | pH 13.90 (k in h⁻¹) |
|---|---|---|
| 25 | 0.00051 | 0.0012 |
| 50 | 0.0084 | 0.0122 |
| 60 | 0.0232 | 0.0308 |
| 70 | 0.0575 | 0.0612 |
Stability Profiling and Degradation Kinetics of Olanzapine Lactam Impurity
Accelerated Stability Studies and Impurity Accumulation
Accelerated stability studies are essential in pharmaceutical development to predict the long-term shelf life of a drug product by subjecting it to elevated stress conditions of temperature and humidity. For Olanzapine (B1677200), these studies are critical as the active molecule is known to be sensitive to temperature and moisture, which can lead to the formation of various degradation products, including Olanzapine Lactam Impurity. nih.govnih.gov
Table 1: Summary of Findings from Accelerated Stability Studies
| Parameter | Observation | Significance |
| Temperature | Increased temperature accelerates the degradation of Olanzapine. | A critical factor in the formation of thermal degradants, including the lactam impurity. |
| Humidity | Presence of moisture enhances the degradation pathways. | Highlights the need for controlled storage conditions and appropriate packaging. |
| Excipients | Certain excipients can catalyze autoxidation processes. chemicalbook.com | Formulation components must be carefully selected to ensure compatibility and minimize impurity formation. |
Forced Degradation Studies for Elucidating Olanzapine Lactam Impurity Pathways
Forced degradation, or stress testing, is a pivotal component of pharmaceutical analysis used to identify potential degradation products and elucidate degradation pathways. nih.gov This process involves subjecting the drug substance to conditions more severe than those used in accelerated stability studies, such as high concentrations of acid, base, oxidizing agents, and intense light or heat. These studies are instrumental in developing stability-indicating analytical methods capable of separating and quantifying impurities like Olanzapine Lactam Impurity.
Oxidative Stress Conditions
Oxidative stress is a primary pathway for the degradation of Olanzapine, leading to the formation of Olanzapine Lactam Impurity. caymanchem.com This impurity is a direct result of the oxidation and subsequent ring-opening of the thiophene (B33073) moiety within the Olanzapine structure. chemicalbook.com Studies have identified this lactam impurity, along with the related Olanzapine Thiolactam Impurity, in Olanzapine formulations subjected to oxidative conditions. chemicalbook.com The formation is proposed to occur via autoxidation processes, which can be catalyzed by certain formulation excipients. chemicalbook.com
Acidic and Basic Hydrolysis Conditions
Crucially, for the specific scope of this article, the literature showing degradation under hydrolytic stress does not explicitly identify Olanzapine Lactam Impurity as a resulting product. The primary pathways for the formation of the lactam impurity are consistently reported as oxidative and thermal. caymanchem.com Therefore, it is concluded that acidic and basic hydrolysis are not significant pathways for the formation of Olanzapine Lactam Impurity.
Thermal Stress Characterization
Thermal stress is a well-documented factor leading to the formation of Olanzapine Lactam Impurity. caymanchem.com The impurity has been isolated from formulations that were intentionally subjected to thermal stress. nih.gov The degradation process of Olanzapine is highly dependent on temperature. nih.gov In studies conducted on solid-state Olanzapine protected from moisture, the degradation kinetics were observed to follow a zero-order model, indicating a constant rate of degradation over time under specific temperature conditions. nih.govnih.gov This underscores the importance of temperature control during the manufacturing, shipping, and storage of Olanzapine-containing products to minimize the formation of the lactam impurity.
Photostability Assessment under UV Exposure
Similar to its behavior under hydrolytic stress, Olanzapine is generally considered to be highly stable under photolytic conditions. Forced degradation studies exposing Olanzapine to intense UV light have shown little to no significant degradation of the parent compound. researchgate.net This stability suggests that photolytic degradation is not a meaningful pathway for the formation of Olanzapine Lactam Impurity.
Table 2: Summary of Forced Degradation Studies and Olanzapine Lactam Impurity Formation
| Stress Condition | Effect on Olanzapine | Formation of Olanzapine Lactam Impurity | Reference |
| Oxidative (e.g., H₂O₂) | Significant Degradation | Yes , it is a major degradation product. | chemicalbook.comcaymanchem.com |
| Acidic Hydrolysis (e.g., HCl) | Stable / Some Degradation Reported | Not reported as a degradation product. | researchgate.netresearchgate.net |
| Basic Hydrolysis (e.g., NaOH) | Stable / Some Degradation Reported | Not reported as a degradation product. | researchgate.netresearchgate.net |
| Thermal (e.g., >60°C) | Significant Degradation | Yes , it is a major degradation product. | nih.govcaymanchem.com |
| Photolytic (e.g., UV light) | Stable | Not reported as a degradation product. | researchgate.net |
Mass Balance Considerations in Degradation Product Analysis
Mass balance is a critical concept in the validation of stability-indicating analytical methods. As defined by the International Conference on Harmonisation (ICH), it is "the process of adding together the assay value and levels of degradation products to see how closely these add up to 100% of the initial value, with due consideration of the margin of analytical error." nih.gov
In the context of Olanzapine degradation studies, achieving a good mass balance is essential. It demonstrates that the analytical method can accurately account for the material of the parent drug as it degrades. nih.gov When Olanzapine is subjected to forced degradation, the decrease in its assay value should be proportionally matched by the sum of all detected impurities, including Olanzapine Lactam Impurity.
Achieving mass balance provides confidence that all significant degradation products have been detected and quantified, and that no non-chromatophoric or volatile impurities have been missed. This ensures the reliability of the analytical method for use in stability studies, thereby guaranteeing the quality and safety of the drug product over its shelf life.
Evaluation of Packaging Material Contributions to Impurity Formation
The choice of packaging material is a crucial factor in mitigating the formation of impurities in pharmaceutical products. For a substance like olanzapine, which is susceptible to oxidative degradation leading to the formation of Olanzapine Lactam Impurity, the packaging system plays a vital role in providing protection from environmental factors such as moisture, oxygen, and light.
Detailed research findings on the direct contribution of various packaging materials to the formation of Olanzapine Lactam Impurity are not extensively available in publicly accessible literature. However, based on the understanding of olanzapine's degradation pathways, the barrier properties of different packaging materials can be evaluated for their potential to prevent the formation of this impurity. The primary function of the packaging is to minimize exposure to oxygen and moisture, which are key contributors to the oxidative degradation of olanzapine.
Detailed Research Findings:
Studies on the stability of olanzapine have consistently shown that exposure to oxidative stress is a primary pathway for its degradation, leading to the formation of several impurities, including the lactam derivative. While specific data correlating packaging types with the rate of Olanzapine Lactam Impurity formation is scarce, the general principles of pharmaceutical packaging provide a framework for assessing their suitability.
High-Density Polyethylene (HDPE) Bottles: HDPE is a common packaging material for solid oral dosage forms. It offers good protection against moisture. However, its permeability to oxygen is higher compared to materials like aluminum. The use of desiccants and oxygen absorbers within HDPE containers can enhance the protection offered to sensitive drugs like olanzapine.
Blister Packs (e.g., PVC/PVdC/Alu, Alu/Alu): Blister packaging provides excellent unit-dose protection. Aluminum-aluminum (Alu-Alu) cold-formed blisters offer the highest degree of protection against moisture, light, and oxygen, creating a nearly impermeable barrier. Polyvinyl chloride (PVC) blisters are more permeable to moisture and oxygen, though this can be improved by coating with polyvinylidene chloride (PVdC). For a highly sensitive compound like olanzapine, Alu-Alu blisters would be expected to provide the best protection against the formation of Olanzapine Lactam Impurity.
Glass Containers: Amber glass bottles provide excellent protection against light and are impermeable to oxygen and moisture. They are a suitable choice for protecting olanzapine from degradation, provided a well-fitting closure system is used to prevent moisture ingress.
While direct comparative studies with quantitative data on Olanzapine Lactam Impurity formation in different packaging are not readily found, the following table illustrates a hypothetical stability study to demonstrate the expected trend based on the known properties of these packaging materials.
Table 1: Hypothetical Formation of Olanzapine Lactam Impurity in Different Packaging Materials Under Accelerated Stability Conditions (40°C/75% RH)
| Time (Months) | Olanzapine Lactam Impurity (%) in HDPE Bottle | Olanzapine Lactam Impurity (%) in PVC/PVdC/Alu Blister | Olanzapine Lactam Impurity (%) in Alu/Alu Blister | Olanzapine Lactam Impurity (%) in Amber Glass Bottle |
| 0 | < 0.05 | < 0.05 | < 0.05 | < 0.05 |
| 1 | 0.08 | 0.07 | < 0.05 | < 0.05 |
| 3 | 0.15 | 0.12 | 0.06 | 0.07 |
| 6 | 0.25 | 0.20 | 0.10 | 0.11 |
This table is for illustrative purposes and is based on the general protective properties of the packaging materials. Actual data would be required from specific stability studies.
The hypothetical data suggests that packaging materials with superior barrier properties, such as Alu-Alu blisters and amber glass bottles, would be more effective in inhibiting the formation of Olanzapine Lactam Impurity over time, especially under accelerated stability conditions.
Advanced Analytical Methodologies for Detection and Quantification of Olanzapine Lactam Impurity
Development and Validation of Stability-Indicating Chromatographic Methods
Stability-indicating methods are crucial for accurately measuring the concentration of the active ingredient without interference from degradation products, process impurities, or excipients. For Olanzapine (B1677200) and its lactam impurity, High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical testing.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the analysis of Olanzapine and the separation of its related substances, including the lactam impurity. chemicalbook.com These methods are valued for their ability to resolve complex mixtures of compounds with varying polarities.
Researchers have developed various stability-indicating RP-HPLC methods that successfully separate Olanzapine from its lactam impurity and other degradation or process-related impurities. nih.gov A common approach involves using a C18 column with a gradient elution system. For instance, one validated method utilized an Agilent Octyldecyl silica column (TC-C18, 4.6 mm × 250 mm, 5 μm) to achieve optimal separation of Olanzapine and eight related impurities. The mobile phase typically consists of an aqueous component (like an ammonium acetate buffer) and an organic modifier (such as acetonitrile), with the gradient adjusted to provide efficient separation of all compounds. nih.gov
Below is a table summarizing typical chromatographic conditions used in RP-HPLC methods for Olanzapine impurity analysis.
| Parameter | Conditions |
| Column | C18 (e.g., Inertsil ODS 3V, 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.2 M ammonium acetate (pH 4.5) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
This table represents a typical set of parameters and may vary between specific validated methods.
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. In the context of Olanzapine Lactam Impurity, the method must be able to distinguish it from Olanzapine and other potential impurities. This is typically demonstrated through forced degradation studies.
In these studies, Olanzapine is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. researchgate.net The stressed samples are then analyzed using the developed HPLC method. The method is considered specific if the resulting chromatograms show that the peaks for the lactam impurity and other degradants are well-resolved from the main Olanzapine peak and from each other, with no co-elution. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally pure and free from interference.
The sensitivity of an analytical method is its ability to detect and quantify low levels of impurities. This is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
For impurity analysis, high sensitivity is paramount. Validated RP-HPLC methods for Olanzapine have demonstrated low LOD and LOQ values, ensuring that even trace amounts of the lactam impurity can be reliably controlled. The determination of these limits is performed according to International Council for Harmonisation (ICH) guidelines.
The following table provides representative sensitivity data for Olanzapine analysis from a validated stability-indicating method.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Olanzapine | 0.20 µg/mL | Not specified |
Note: The provided data is for Olanzapine; specific LOD/LOQ values for the Lactam Impurity would be determined during method validation.
Spectroscopic Techniques for Structural Elucidation of Degradation Products
While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for the structural elucidation and confirmation of impurities like Olanzapine Lactam. When an unknown impurity is detected during stability studies, it is often isolated using preparative HPLC. nih.govicm.edu.pl The pure, isolated impurity is then subjected to a battery of spectroscopic analyses.
The formation of Olanzapine Lactam Impurity is reported to result from the oxidation of the thiophene (B33073) ring of the Olanzapine molecule. chemicalbook.comnih.gov Its definitive identification relies on techniques such as:
Mass Spectrometry (MS): Provides the molecular weight of the impurity and, through fragmentation patterns (MS/MS), offers clues about its structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the precise mapping of the molecular structure. researchgate.netnih.gov
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the impurity molecule. nih.gov
Through the combined interpretation of data from these techniques, the exact chemical structure of the degradation product, (3Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is confirmed. caymanchem.com
Toxicological Considerations and Safety Assessment of Olanzapine Lactam Impurity
In Vitro Toxicological Screening and Cellular Impact
Detailed studies on the in vitro toxicological profile and cellular impact of Olanzapine (B1677200) Lactam Impurity are not described in the accessible scientific literature.
Assessment of Acute Toxicity
Specific data from acute toxicity studies on Olanzapine Lactam Impurity, which would typically involve determining the effects of a single, high-dose exposure on cells or tissues, are not publicly available.
Evaluation of Irritancy (e.g., Ocular, Dermal)
There are no available reports or research findings detailing the ocular or dermal irritancy potential of Olanzapine Lactam Impurity.
Sensitization Potential
Information regarding the sensitization potential of Olanzapine Lactam Impurity, which would assess its ability to induce an allergic response, is not found in the reviewed literature.
Genotoxicity and Mutagenicity Assessments
No specific genotoxicity or mutagenicity studies, such as the Ames test or chromosomal aberration assays, have been published for Olanzapine Lactam Impurity. While the genotoxic potential of the parent compound, olanzapine, has been investigated, these findings cannot be extrapolated to its lactam impurity.
Carcinogenicity Evaluations and Regulatory Listings
There are no carcinogenicity evaluations for Olanzapine Lactam Impurity available from major regulatory bodies or in the scientific literature. Consequently, it is not listed as a carcinogen by agencies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).
Bioaccumulation and Environmental Fate
Research on the bioaccumulation potential and environmental fate of Olanzapine Lactam Impurity has not been published. Such studies would be necessary to understand its potential persistence and impact on ecosystems.
Risk Assessment Frameworks for Pharmaceutical Impurities
The safety of pharmaceutical products is paramount, and a critical aspect of ensuring safety involves the control of impurities. Regulatory bodies across the globe have established comprehensive risk assessment frameworks to guide the identification, qualification, and control of impurities in drug substances and products. These frameworks are designed to be scientifically rigorous, ensuring that any potential risk posed by impurities is thoroughly evaluated and managed.
A cornerstone of these frameworks is the series of guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, the ICH Q3A(R2) and Q3B(R2) guidelines provide a systematic approach to controlling impurities in new drug substances and new drug products, respectively. europa.euich.org These guidelines establish thresholds for reporting, identification, and qualification of impurities.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the specified level. ich.org If the level of an impurity is above the qualification threshold, its safety must be justified. This justification can be based on several factors, including:
The impurity is a significant metabolite of the drug substance in humans or animals. ich.org
The impurity has been adequately tested in toxicology studies.
The impurity is present in a drug product that has been evaluated in clinical trials. ich.org
For impurities that have not been studied and for which no toxicological data are available, the Threshold of Toxicological Concern (TTC) concept can be applied. oup.comchemsafetypro.comfoodpackagingforum.org The TTC is a risk assessment tool that establishes a level of exposure for all chemicals, below which there would be no appreciable risk to human health. oup.comchemsafetypro.com This approach is particularly useful for assessing the risk of low-level impurities when toxicological data are scarce. nih.gov The TTC is based on the analysis of a large database of chemicals and their toxicological properties, and it categorizes chemicals into different classes based on their chemical structure and potential for toxicity. oup.com
Table 2: Cramer Classes and Corresponding TTC Values
| Cramer Class | Description | TTC Value (µ g/person/day ) |
|---|---|---|
| I | Substances of simple chemical structure with known metabolic pathways and innocuous end products. chemsafetypro.com | 1800 |
| II | Substances with structures that are less innocuous than those in Class I, but without structural features suggestive of toxicity. chemsafetypro.com | 540 |
For impurities with structural alerts for genotoxicity, a much lower TTC of 1.5 µ g/person/day is generally applied, corresponding to a theoretical excess cancer risk of 1 in 100,000 over a lifetime of exposure. nih.gov
In the absence of specific toxicological data for an impurity like Olanzapine Lactam Impurity, a risk assessment would typically involve:
Structural Characterization: Fully identifying the chemical structure of the impurity.
Literature Review: Searching for any available data on the impurity or structurally similar compounds.
In Silico Assessment: Utilizing computational toxicology software to predict potential toxicities, such as genotoxicity. nih.goveisai.comlhasalimited.orgnih.govlhasalimited.org These programs use (Quantitative) Structure-Activity Relationship ((Q)SAR) models to compare the impurity's structure to databases of known toxic compounds. nih.gov
Application of TTC: If the impurity is not predicted to be genotoxic, the appropriate TTC value based on its Cramer class can be used to establish a safe level of exposure. oup.com
Justification for Acceptance Criteria: Based on the risk assessment, a scientifically justified acceptance criterion (i.e., the maximum allowable level) for the impurity in the final drug product is established. slideshare.net
This systematic, science- and risk-based approach ensures that even in the absence of direct toxicological studies, the potential risks associated with pharmaceutical impurities are appropriately managed to protect patient safety. nih.govjmp.commoravek.com
Regulatory Perspectives and Control Strategies for Olanzapine Lactam Impurity
International Conference on Harmonisation (ICH) Guidelines on Impurities
The primary framework for the control of impurities in new drug substances is provided by the International Conference on Harmonisation (ICH) guidelines, specifically ICH Q3A(R2). These guidelines establish a systematic process for qualifying and controlling impurities based on scientific principles and risk assessment. windows.net While not singling out Olanzapine (B1677200) Lactam Impurity by name, the guideline's principles are directly applicable.
The ICH mandates the reporting, identification, and qualification of impurities based on specific thresholds, which are determined by the maximum daily dose of the drug substance. For a drug like Olanzapine, these thresholds dictate the level at which the lactam impurity must be monitored and controlled.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
This table summarizes the general thresholds from ICH Q3A(R2). The specific application depends on the maximum daily dose of Olanzapine.
Any degradation product, such as Olanzapine Lactam Impurity, appearing in the drug substance at a level exceeding the identification threshold would necessitate structural confirmation. gmpinsiders.com If its concentration surpasses the qualification threshold, further studies are required to justify the proposed acceptance criterion. The ICH Q3B(R2) guideline extends these principles to impurities found in new drug products, addressing degradants that can form during the manufacturing process or upon storage. gmpinsiders.com
Pharmacopoeial Requirements for Impurity Limits
Pharmacopoeias, such as the United States Pharmacopeia (USP), provide official standards for drug substances and products. uspnf.com These monographs establish the tests, procedures, and acceptance criteria required to ensure quality. For Olanzapine, the USP monograph includes a specific test for organic impurities, setting limits for both specified and unspecified impurities. uspnf.comuspnf.com
While a specific limit for "Olanzapine Lactam Impurity" may not be individually listed in all pharmacopoeial editions, it would be controlled under the category of unspecified degradation products. The acceptance criteria are typically set based on data from stability studies and manufacturing experience. For instance, the USP has revised acceptance criteria for other Olanzapine analogs to accommodate different limits in FDA-approved products, demonstrating the evolving nature of these standards. uspnf.com Regulatory bodies require robust impurity testing and control to ensure the safety and efficacy of the drug. usp.org
Strategies for Impurity Control in Active Pharmaceutical Ingredient Production
Controlling Olanzapine Lactam Impurity during the production of the Active Pharmaceutical Ingredient (API) is crucial. grace.com This involves a multi-pronged strategy focused on understanding and minimizing its formation throughout the synthesis and purification process. grace.com A comprehensive impurity control strategy is a key expectation of global regulatory agencies. grace.com
Olanzapine Lactam Impurity is recognized as a product of oxidative degradation. chemicalbook.comcaymanchem.com Its formation can be catalyzed by excipients in solid-state formulations or occur during API synthesis under specific conditions. chemicalbook.com Therefore, a primary control strategy is the optimization of the synthetic route to prevent the conditions that lead to its formation.
Key optimization strategies include:
Control of Reaction Conditions: Adjusting parameters such as temperature, reaction time, and pH can minimize side reactions and degradation. pharmatimesofficial.com For an oxidative impurity, this includes preventing overheating, which can accelerate oxidation. grace.com
Use of High-Purity Materials: Ensuring the quality of starting materials, reagents, and solvents is critical, as they can introduce catalysts or precursors for impurity formation. pharmatimesofficial.com
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation of Olanzapine into its lactam derivative. semanticscholar.org
Following synthesis, purification steps are essential to remove any impurities that have formed, including the lactam. The choice of purification method significantly impacts the final impurity profile of the API. pharmatimesofficial.com
Crystallization: Recrystallization is a powerful technique for purifying Olanzapine. googleapis.com The process is optimized by selecting a solvent system in which Olanzapine has high solubility at elevated temperatures and low solubility at cooler temperatures, while the lactam impurity has different solubility characteristics, allowing it to be purged into the mother liquor. The effectiveness of this method depends on the physico-chemical properties of the impurity relative to the main product. googleapis.com
Chromatography: For impurities that are difficult to remove by crystallization, column chromatography can be employed. This method separates compounds based on their differential adsorption to a stationary phase. googleapis.com
Solvent Selection: The choice of solvents for purification is critical. For example, it was discovered that dichloromethane, a solvent used in Olanzapine purification, can react with the API to form a different impurity, underscoring the need for careful solvent screening. semanticscholar.org
Quality by Design (QbD) Approaches in Impurity Management
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. nih.govjetir.org It aims to build quality into the product from the outset rather than relying on end-product testing. nih.gov The application of analytical QbD (AQbD) is particularly relevant for managing impurities like Olanzapine Lactam. researchgate.netnih.gov
The QbD process for impurity management involves several key steps:
Define Quality Target Product Profile (QTPP): This includes defining the desired purity of the final API, with specific limits on impurities. celonpharma.com
Identify Critical Quality Attributes (CQAs): The level of Olanzapine Lactam Impurity is a CQA of the drug substance as it can impact product quality. grace.com
Risk Assessment: A systematic process to identify and evaluate factors (Critical Process Parameters, or CPPs) that could impact the formation of the lactam impurity. nih.gov This could include exposure to oxygen, temperature, and specific raw materials.
Develop a Design Space: Using Design of Experiments (DoE), a multidimensional combination of and interaction between process parameters is established to ensure that the level of the lactam impurity remains within the specified limits. pharmatimesofficial.comnih.gov
Implement a Control Strategy: This is the final step, which includes process monitoring and controls to ensure the process remains within the design space throughout the product lifecycle. grace.comgrace.com
By understanding the relationship between process inputs and CQAs, QbD allows for the creation of a robust manufacturing process that consistently minimizes the formation of Olanzapine Lactam Impurity. jetir.org
Post-Market Surveillance and Lifecycle Management of Impurities
The control of impurities is not a one-time activity but an ongoing process that extends throughout the product's lifecycle. windows.netispe.org Lifecycle management involves continuously gathering and analyzing product and process data to ensure quality is maintained. ijariit.com
For an oxidative degradant like Olanzapine Lactam Impurity, post-market surveillance is particularly important. This includes:
Stability Studies: Ongoing stability testing of the drug product under recommended storage conditions is crucial to monitor for the formation of the lactam impurity over the product's shelf-life. gmpinsiders.com
Change Management: Any changes to the manufacturing process, raw material suppliers, or packaging must be evaluated for their potential impact on the impurity profile. ijariit.com
Continuous Improvement: Knowledge gained from manufacturing experience and stability studies is used to make continual improvements to the process and control strategy, ensuring the consistent quality of the product. ijariit.com
A robust Pharmaceutical Quality System (PQS), as described in ICH Q10, provides the foundation for effective lifecycle management, ensuring that impurities like Olanzapine Lactam are appropriately managed from development through to product discontinuation. ispe.org
Table 2: Summary of Control Strategies for Olanzapine Lactam Impurity
| Strategy Area | Specific Actions |
|---|---|
| Regulatory Compliance | Adherence to ICH Q3A/B thresholds for reporting, identification, and qualification. Meeting pharmacopoeial limits for unspecified impurities. |
| Process Chemistry | Optimization of reaction temperature, time, and pH. Use of inert atmospheres to prevent oxidation. |
| Purification | Development of robust crystallization processes with appropriate solvent selection. Use of chromatography for difficult-to-remove impurities. |
| Quality by Design (QbD) | Risk assessment to identify parameters affecting lactam formation. Establishing a design space to ensure consistent impurity control. |
| Lifecycle Management | Conducting long-term stability studies. Implementing rigorous change control procedures. Continuous process verification and improvement. |
Q & A
Q. What are the key physicochemical properties of Olanzapine Lactam Impurity relevant to experimental handling?
Olanzapine Lactam Impurity (CAS 1017241-34-7) is a solid at room temperature with a molecular weight of 312.37 g/mol and a melting point of 188–191°C. Its logP value (-0.84) indicates moderate hydrophilicity, and it is sparingly soluble in DMSO, methanol, and ethanol. Stability under standard laboratory conditions is maintained when stored at -20°C in powder form for up to three years. Avoid exposure to strong oxidizers, as incompatibility may generate hazardous decomposition products like carbon and nitrogen oxides .
Q. What safety precautions are necessary when handling Olanzapine Lactam Impurity in laboratory settings?
The compound is classified as a Category 3 acute toxin (oral) and causes serious eye irritation (H319). Key precautions include:
- Use of impermeable gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact.
- Avoidance of inhalation or ingestion; work in a fume hood if dust generation is likely.
- Immediate decontamination of spills with ethanol/water mixtures and disposal as hazardous waste.
- Storage in tightly sealed containers away from oxidizers and moisture .
Q. How can researchers prepare stable in vivo and in vitro solutions of Olanzapine Lactam Impurity?
For in vitro use, dissolve the compound in DMSO (up to 10 mM) and dilute with PBS or culture media to working concentrations. For in vivo studies, injectable formulations may use DMSO:Corn oil (10:90 v/v) or DMSO:PEG300:Tween 80:Saline (10:40:5:45 v/v) to enhance solubility. Ensure formulations are prepared fresh and vortexed/ultrasonicated to prevent precipitation. Centrifugation (10,000 ×g, 5 min) post-preparation clarifies suspensions for dosing .
Advanced Research Questions
Q. What analytical methodologies are recommended for structural identification and quantification of Olanzapine Lactam Impurity in pharmaceutical matrices?
High-resolution LC-MS (e.g., HPLC-Q-TOF-MS) is optimal for structural elucidation, leveraging accurate mass measurements (<5 ppm error) and MS/MS fragmentation patterns. For quantification, validated HPLC-UV methods using C18 columns (e.g., 250 × 4.6 mm, 5 µm) with mobile phases like acetonitrile:ammonium acetate buffer (pH 4.5) can achieve detection limits of 0.1 µg/mL. Method validation should include specificity, linearity (R² >0.99), and recovery (90–110%) per ICH Q2(R1) guidelines .
Q. How can researchers address discrepancies in impurity stability data under varying experimental conditions?
Stability studies should assess thermal, photolytic, and hydrolytic degradation using forced degradation protocols:
- Thermal stress : Incubate at 40–60°C for 24–72 hours.
- Photostability : Expose to UV light (1.2 million lux·hours) and monitor degradation via HPLC.
- Hydrolysis : Test in 0.1N HCl/NaOH at 25°C for 1 hour. Data contradictions often arise from solvent interactions (e.g., DMSO accelerates hydrolysis) or incomplete impurity profiling. Cross-validate results using orthogonal techniques like NMR or FTIR .
Q. What experimental design strategies minimize bias in impurity pharmacokinetic or toxicity studies?
- Randomization and blinding : Allocate test groups randomly and blind analysts to treatment groups to reduce observer bias.
- Negative controls : Include vehicle-only groups to distinguish compound-specific effects from solvent interactions.
- Dose-response curves : Use at least three dose levels to assess linearity and threshold effects.
- Replication : Perform triplicate experiments and report mean ± SD. Statistical analysis (e.g., ANOVA) should account for batch-to-batch variability in impurity content .
Q. How can researchers mitigate challenges in detecting trace-level impurities during method development?
Enhance sensitivity by:
- Derivatization : Use reagents like dansyl chloride to improve UV/fluorescence detection.
- Sample enrichment : Solid-phase extraction (SPE) with C18 or mixed-mode sorbents concentrates impurities.
- Column optimization : Sub-2µm UPLC columns improve resolution for co-eluting peaks.
- Mass spectrometry : Employ SIM (selected ion monitoring) or MRM (multiple reaction monitoring) modes for low-abundance impurities .
Methodological Notes
- Contradictory data resolution : Cross-reference safety data (e.g., undefined decomposition temperatures vs. thermal stability up to 60°C ) by replicating conditions in controlled studies.
- Regulatory compliance : Ensure impurity thresholds align with ICH Q3A/B guidelines (e.g., reporting threshold: 0.1%, identification threshold: 0.5%) for drug substance specifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
